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molecular formula C15H11NO3 B8759504 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-carboxamide CAS No. 6319-77-3

3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-carboxamide

Cat. No. B8759504
M. Wt: 253.25 g/mol
InChI Key: KQQLLDIJRNGTHA-UHFFFAOYSA-N
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Patent
US06448255B1

Procedure details

A mixture of 2-benzoylbenzoic acid (75 g), potassium cyanide (35 g), and glacial acetic acid (175 mL) was heated at 115-125° C. in a sealed pressure bottle for 70 h. After cooling to ambient temperature, the precipitated solid was collected by filtration, washed with water and ethanol then crystallized from ethanol to give the title compound (45 g), m. p. 225-227° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-]#[N:19].[K+].[C:21]([OH:24])(=O)C>>[O:13]=[C:11]1[C:10]2[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=2[C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)([C:21]([NH2:19])=[O:24])[O:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
35 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
then crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
O=C1OC(C2=C1C=CC=C2)(C(=O)N)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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